molecular formula C15H20O B12676621 2-Cyclopentyl-5,6,7,8-tetrahydro-1-naphthol CAS No. 60834-82-4

2-Cyclopentyl-5,6,7,8-tetrahydro-1-naphthol

Cat. No.: B12676621
CAS No.: 60834-82-4
M. Wt: 216.32 g/mol
InChI Key: PRXDHKJRAGSLNW-UHFFFAOYSA-N
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Description

2-Cyclopentyl-5,6,7,8-tetrahydro-1-naphthol is a chemical compound with the molecular formula C15H20O. It is a derivative of naphthol, characterized by the presence of a cyclopentyl group and a partially hydrogenated naphthalene ring. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyclopentyl-5,6,7,8-tetrahydro-1-naphthol can be synthesized through the partial reduction of 1-naphthol. This process involves catalytic hydrogenation, where the aromatic ring of 1-naphthol is partially reduced using homogeneous or heterogeneous catalysts under controlled conditions . The reaction typically requires a hydrogen source, such as hydrogen gas, and a catalyst like palladium on carbon (Pd/C) or platinum oxide (PtO2).

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and efficient catalysts to ensure high yield and purity of the product. The reaction conditions, such as temperature and pressure, are optimized to achieve the desired conversion rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-5,6,7,8-tetrahydro-1-naphthol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Cyclopentyl-5,6,7,8-tetrahydro-1-naphthol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-5,6,7,8-tetrahydro-1-naphthol involves its interaction with molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s reactivity and biological activity. The cyclopentyl group and the partially hydrogenated naphthalene ring contribute to the compound’s unique binding properties and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopentyl-5,6,7,8-tetrahydro-1-naphthol is unique due to its combination of a cyclopentyl group and a partially hydrogenated naphthalene ring. This structural feature imparts distinct reactivity and stability, making it valuable in various applications .

Properties

CAS No.

60834-82-4

Molecular Formula

C15H20O

Molecular Weight

216.32 g/mol

IUPAC Name

2-cyclopentyl-5,6,7,8-tetrahydronaphthalen-1-ol

InChI

InChI=1S/C15H20O/c16-15-13-8-4-3-7-12(13)9-10-14(15)11-5-1-2-6-11/h9-11,16H,1-8H2

InChI Key

PRXDHKJRAGSLNW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=C(C3=C(CCCC3)C=C2)O

Origin of Product

United States

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